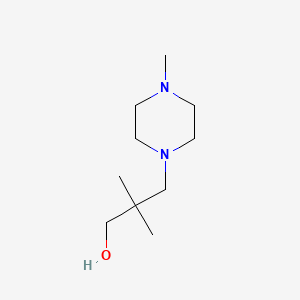![molecular formula C27H22N2O3 B587145 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1276477-91-8](/img/structure/B587145.png)
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol is a chemical compound with the molecular formula C27H22N2O3 and a molecular weight of 422.48 g/mol . This compound is known for its unique structure, which includes two carbazole moieties connected by a propanol backbone. It is often used as an impurity reference material in pharmaceutical research, particularly in the study of carvedilol .
Mechanism of Action
Target of Action
It is noted as a carvedilol impurity . Carvedilol is known to target beta-adrenergic receptors, which play a crucial role in the cardiovascular system .
Mode of Action
If it behaves similarly to carvedilol, it may act as a non-selective beta-blocker and an alpha-1 blocker .
Biochemical Pathways
Carvedilol, a related compound, is known to affect pathways associated with cardiovascular function .
Result of Action
If it behaves similarly to carvedilol, it may have effects on the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol typically involves the reaction of 9H-carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then reacts with another molecule of 9H-carbazole to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The carbazole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Applied in the development of optoelectronic devices due to its excellent electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1′- { [2- (2-Methoxyphenoxy)ethyl]nitrilo}bis [3- (9H-carbazol-4-yloxy)-propan-2-ol]
- 1,3-Di (9H-carbazol-9-yl)benzene
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
Uniqueness
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol is unique due to its dual carbazole moieties connected by a propanol backbone. This structure imparts distinct electronic properties, making it valuable in optoelectronic applications and as a reference material in pharmaceutical research.
Properties
IUPAC Name |
1,3-bis(9H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-17(15-31-24-13-5-11-22-26(24)18-7-1-3-9-20(18)28-22)16-32-25-14-6-12-23-27(25)19-8-2-4-10-21(19)29-23/h1-14,17,28-30H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSFAJDXMJPYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747165 |
Source


|
| Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276477-91-8 |
Source


|
| Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)






![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

